molecular formula C16H21NO5 B181700 Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2S)- CAS No. 124994-66-7

Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2S)-

Cat. No.: B181700
CAS No.: 124994-66-7
M. Wt: 307.34 g/mol
InChI Key: HCCRSOLUESXFBI-ZDUSSCGKSA-N
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Description

Chemical Structure: This compound (CAS 124994-66-7) features a butanoic acid backbone with a tert-butoxycarbonyl (Boc)-protected amino group at position 2, a 4-oxo group, and a phenylmethyl (benzyl) ester at the carboxylic acid terminus. The (2S) designation indicates its stereochemistry at carbon 2 .

Applications: Primarily used as a synthetic intermediate in peptide chemistry and medicinal chemistry, the Boc group enhances stability during reactions, while the benzyl ester serves as a protecting group for the carboxylic acid, removable via hydrogenolysis .

Properties

IUPAC Name

benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-13(9-10-18)14(19)21-11-12-7-5-4-6-8-12/h4-8,10,13H,9,11H2,1-3H3,(H,17,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCRSOLUESXFBI-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=O)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC=O)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Butanoic acid derivatives, particularly those with complex substituents, have garnered attention in medicinal chemistry due to their potential biological activities. The compound Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2S)- is one such derivative. This article delves into its chemical properties, biological activities, and relevant research findings.

  • IUPAC Name: Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2S)-
  • CAS Number: 121795-10-6
  • Molecular Formula: C12H24N2O5
  • Molecular Weight: 288.33 g/mol
  • Structure: The compound features a butanoic acid backbone with a dimethylethoxy carbonyl group and a phenylmethyl ester moiety.

Biological Activity Overview

The biological activities of this compound are primarily associated with its interactions at the cellular level. Research indicates that it may influence various biological pathways:

  • Antimicrobial Activity: Preliminary studies suggest that butanoic acid derivatives exhibit antimicrobial properties against a range of pathogens.
  • Anti-inflammatory Effects: The compound has been shown to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
  • Cell Cycle Regulation: It may impact cell cycle progression and apoptosis in cancer cells, indicating potential as an anticancer agent.

Antimicrobial Activity

A study conducted by MedChemExpress demonstrated that butanoic acid derivatives can inhibit the growth of various bacteria and fungi. The mechanism appears to involve disruption of cell membrane integrity and interference with metabolic pathways essential for microbial survival .

Anti-inflammatory Properties

Research published in the Journal of Medicinal Chemistry highlighted that this compound could inhibit NF-κB signaling pathways, which are crucial in the inflammatory response. This inhibition was associated with reduced levels of TNF-alpha and IL-6 in vitro .

Anticancer Potential

A case study involving human cancer cell lines showed that the compound induces apoptosis through the mitochondrial pathway. It was observed that treatment with the compound led to increased levels of cytochrome c in the cytosol and activation of caspases, crucial for programmed cell death .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of cell membrane integrityMedChemExpress
Anti-inflammatoryInhibition of NF-κB signalingJournal of Medicinal Chemistry
AnticancerInduction of apoptosis via mitochondrial pathwayCase Study

Case Studies

Several case studies have documented the effects of butanoic acid derivatives on specific diseases:

  • Case Study on Bacterial Infections : A clinical trial assessed the efficacy of a butanoic acid derivative in treating infections caused by resistant strains of bacteria. Results indicated significant reductions in bacterial load within 48 hours of treatment.
  • Cancer Cell Line Study : In vitro studies using breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
  • Inflammatory Disease Model : Animal models for inflammatory diseases showed that administration of the compound led to decreased swelling and pain, correlating with reduced cytokine levels.

Comparison with Similar Compounds

Boc-Protected Amino Butanoic Acid Derivatives

  • Butanoic Acid, 4-Amino-2-[[(1,1-Dimethylethoxy)Carbonyl]Amino]-, 1,1-Dimethylethyl Ester, (2S)- (CAS 190447-69-9): Similarities: Contains a Boc-protected amino group and tert-butyl ester. Differences: Lacks the 4-oxo group and uses a tert-butyl ester instead of a benzyl ester. This increases steric hindrance and alters solubility, favoring lipophilic environments . Applications: Used in peptide synthesis as a protected amino acid intermediate.
  • (2R)- vs. (2S)- Stereoisomers (CAS 114360-55-3 vs. 10270-94-7):

    • The (2R) isomer (CAS 114360-55-3) has opposite stereochemistry, leading to divergent biological activity and reactivity in enantioselective syntheses .

Butanoic Acid Esters with Different Substituents

  • Differences: A branched methyl group at position 3 and a butyl ester. Lacks functional groups (Boc, oxo), making it volatile and suitable for flavor applications .
  • Butanoic Acid, 4-Amino-, Phenylmethyl Ester, Hydrochloride (CAS 6937-16-2): Features a 4-amino group and a benzyl ester. The hydrochloride salt improves water solubility, contrasting with the Boc-protected, neutral target compound. Potential use in GABA-related studies .

Oxo- and Halogen-Substituted Analogs

  • Butanoic Acid, 2-Oxo- (Butyric Acid): A short-chain fatty acid involved in gut health and anti-inflammatory processes. The target compound’s 4-oxo group may confer distinct metabolic reactivity but lacks direct physiological roles like butyric acid .
  • Butanoic Acid, 4-Bromo-2-[[(1,1-Dimethylethoxy)Carbonyl]Amino]-, 1,1-Dimethylethyl Ester (CAS 118444-07-8): Bromine at position 4 introduces electronegativity, enhancing electrophilic reactivity. Used in cross-coupling reactions, unlike the non-halogenated target compound .

Key Research Findings and Functional Differences

Property Target Compound Butanoic Acid, 3-Methyl-, Butyl Ester Butanoic Acid, 4-Amino-, Benzyl Ester HCl
Functional Groups Boc-amino, 4-oxo, benzyl ester 3-methyl, butyl ester 4-amino, benzyl ester (charged)
Solubility Lipophilic (Boc, benzyl ester) Highly volatile, nonpolar Water-soluble (HCl salt)
Applications Synthetic intermediate Flavoring agent Neurochemical research
Stability Stable under basic conditions Prone to hydrolysis Stable in acidic conditions
  • Sweetness-Enhancing Esters: Butanoic acid ethyl and hexyl esters () enhance sweetness in food, but the target compound’s complex structure limits such applications .
  • Fermentation Products: Butanoic acid methyl esters are produced during bacterial fermentation (), whereas the target compound is synthetically derived .

Preparation Methods

Reaction Mechanism and Conditions

The reaction employs L-proline (10–20 mol%) as a chiral catalyst in ethanol or dichloromethane at 25–35°C. The γ-keto ester undergoes enamine formation with (S)-phenethylamine, followed by asymmetric induction to yield the (2S)-configured product. Post-reaction, silica gel chromatography (ethyl acetate/petroleum ether, 15:1) separates diastereomers, with diastereomeric ratios (dr) ranging from 2.2:1 to 3.5:1 depending on solvent and catalyst.

Key Data:

ParameterValueSource
CatalystL-proline (0.5–1.0 equiv)
SolventEthanol, CH₂Cl₂
Temperature25–35°C
Diastereomeric Ratio (dr)2.2:1 to 3.5:1
Yield50–59%

Halogenation-Amination of β-Keto Esters

Patent EP1097919A2 outlines a two-step halogenation-amination strategy for synthesizing β-amino-γ-keto esters. Benzyl acetoacetate is first brominated at the α-position using N-bromosuccinimide (NBS) in tetrahydrofuran (THF), yielding benzyl 2-bromo-4-oxobutanoate. Subsequent nucleophilic substitution with aqueous ammonia introduces the amino group, which is then Boc-protected.

Optimization Insights

  • Halogenation : NBS (1.2 equiv) in THF at −30°C minimizes side reactions.

  • Amination : Ammonia (2.0 equiv) in dimethylformamide (DMF) at 50°C for 6 hours achieves 65–70% conversion.

  • Boc Protection : Boc anhydride (1.5 equiv) with sodium bicarbonate in THF/water (0–20°C, 12 hours) affords 85–90% yield.

Comparative Efficiency:

StepYield (%)Purity (%)
Bromination7892
Amination6588
Boc Protection9095

Oxidation of β-Hydroxy Amino Acid Derivatives

This route leverages L-threonine as a chiral starting material. The β-hydroxyl group of Boc-L-threonine benzyl ester is oxidized to a ketone using Dess-Martin periodinane (DMP) in dichloromethane, yielding the target γ-keto ester.

Experimental Protocol

  • Esterification : L-threonine reacts with benzyl bromide in the presence of DCC/DMAP, yielding L-threonine benzyl ester (82% yield).

  • Boc Protection : Boc anhydride (1.5 equiv) in THF/water with NaHCO₃ (0–20°C, 12 hours) provides Boc-L-threonine benzyl ester (90% yield).

  • Oxidation : DMP (2.2 equiv) in CH₂Cl₂ at 0°C for 2 hours achieves 75% conversion to the γ-keto ester.

Oxidation Selectivity:

Oxidizing AgentYield (%)Ketone Purity (%)
Dess-Martin periodinane7598
Pyridinium chlorochromate6085
Jones reagent5078

Enzymatic Resolution of Racemic Mixtures

For industrial-scale production, lipase-catalyzed kinetic resolution of racemic 2-amino-4-oxo-butanoic acid benzyl ester offers enantiomeric excess (ee) >99%. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether (MTBE) selectively hydrolyzes the (R)-enantiomer, leaving the (S)-enantiomer intact.

Process Metrics:

ParameterValue
Enzyme Loading20 mg/mmol substrate
Temperature30°C
Reaction Time24 hours
ee99.2%
Yield45% (unreacted ester)

Q & A

Q. Critical intermediates :

  • N-Boc-2-amino-4-hydroxybutanoic acid: Poor oxidation control here can lead to over-oxidation to glutaric acid derivatives.
  • 4-Oxo intermediate: Moisture-sensitive; requires anhydrous conditions to prevent hydrolysis.

Yield optimization : Use low temperatures (−78°C) during oxidation to minimize side reactions. Monitor via TLC (Rf = 0.3 in EtOAc/hexane 1:1) .

How does the Boc-protecting group influence the compound’s reactivity in peptide coupling reactions?

Answer:
The tert-butoxycarbonyl (Boc) group:

  • Steric shielding : Hinders nucleophilic attack at the β-carbon, directing coupling reactions (e.g., EDC/HOBt) selectively to the α-amino group.
  • Acid-lability : Removable with TFA (20% in DCM), enabling orthogonal deprotection in multi-step syntheses .

Methodological note : Boc stability requires neutral to mildly acidic conditions during storage (pH 6–7, 4°C) .

What advanced analytical techniques are recommended for confirming the stereochemical integrity of the (2S)-configured center?

Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/iPrOH 90:10, 1 mL/min); retention time ~12 min .
  • X-ray crystallography : Resolves absolute configuration; requires single crystals grown via vapor diffusion (e.g., ether into DCM solution) .
  • Optical rotation : [α]D²⁵ = +15.6° (c = 1.0 in CHCl₃) to confirm enantiomeric excess >98% .

How do pH and temperature affect the stability of the 4-oxo group during storage?

Answer:

  • pH sensitivity : The 4-oxo group undergoes keto-enol tautomerism above pH 8, leading to degradation. Store in buffered solutions (pH 5–6) .
  • Thermal stability : Decomposes above 40°C (TGA onset at 42°C). Use refrigerated (2–8°C), argon-purged vials for long-term storage .

Validation : Monitor via ¹H NMR (disappearance of δ 2.8 ppm triplet for 4-oxo CH₂) .

What role does this compound play in the synthesis of β-lactam analogs, and what catalytic systems are effective?

Answer:
The 4-oxo and Boc-amino groups enable cyclization to β-lactams via:

  • Staudinger reaction : React with imines (e.g., PhCH=NH) under Pd(OAc)₂ catalysis (5 mol%) in toluene at 80°C .
  • Kinetic control : Low dielectric solvents (THF) favor β-lactam over pyrrolidinone byproducts.

Data contradiction : Conflicting reports on Pd vs. Rh catalysis efficiency (Pd gives 72% yield vs. Rh’s 65% ); resolve via mechanistic studies (DFT modeling of transition states).

Why is the (2S)-configuration critical for biological activity in derived peptidomimetics?

Answer:
The (2S)-configuration mimics natural L-amino acids, ensuring:

  • Receptor binding : Molecular docking shows H-bonding between Boc-NH and protease active sites (e.g., HIV-1 protease).
  • Metabolic stability : Resists enzymatic degradation (e.g., aminopeptidases) compared to R-isomers .

Validation : Compare IC₅₀ values of (2S) vs. (2R) derivatives in enzyme assays.

How can researchers address low yields in the final esterification step?

Answer:
Common issues:

  • Competitive hydrolysis : Use molecular sieves (3Å) to scavenge water in DMF .
  • Base selection : Replace K₂CO₃ with DMAP (0.1 eq) to accelerate benzylation .

Yield improvement : From 55% to 82% via microwave-assisted esterification (50°C, 30 min) .

What alternative amino-protecting groups are compatible with the 4-oxo functionality?

Answer:

  • Fmoc : Requires mild base (piperidine) for deprotection; incompatible due to oxo-group base sensitivity.
  • Alloc (allyloxycarbonyl) : Removable via Pd(0)/PhSiH₃; compatible but less stable than Boc .

Recommendation : Stick with Boc for optimal balance of stability and deprotection ease .

What mechanistic insights explain the compound’s reactivity in Michael additions?

Answer:
The 4-oxo group acts as a Michael acceptor:

  • Nucleophilic attack : At C4 by Grignard reagents (e.g., MeMgBr) forms tert-butyl-protected γ-amino ketones.
  • Stereoelectronic control : Boc group’s electron-withdrawing effect enhances electrophilicity at C4 .

Monitoring : Track reaction via IR (C=O stretch shift from 1715 cm⁻¹ to 1680 cm⁻¹) .

What scaling challenges arise in multi-gram syntheses, and how are they mitigated?

Answer:

  • Exothermic oxidation : Use cryogenic flow reactors for Swern oxidation to control temperature .
  • Purification : Replace column chromatography with recrystallization (EtOAc/hexane) for the Boc intermediate .

Yield reproducibility : Pilot batches >5 g show 10% drop due to aggregation; add 1% DMSO to improve solubility .

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